

Clinical Trial Outcomes & Safety Findings

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Compound Focus: TAS0728

CAS No.: 2088323-16-2

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The first-in-human Phase I study (NCT03410927) of **TAS0728** was stopped because the risk-benefit profile was no longer favorable. The key safety results are summarized in the table below [1] [2] [3].

Dose Level	Number of Patients	Dose-Limiting Toxicities (DLTs)	Serious Adverse Events (SAEs)
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| **200 mg BID** | Information not specified | 2 patients with • **Grade 3 diarrhea** (lasting >48 hours, not responsive to aggressive antidiarrheal treatment) | Not specified | | **150 mg BID** | Information not specified | 1 patient with • **Grade 3 diarrhea** | 1 patient with • **Fatal cardiac arrest** after 1 cycle (21 days) of treatment. A causal relationship to **TAS0728** could not be excluded. |

From this study:

- **Maximum Tolerated Dose (MTD):** Not determined [1] [2] [3].
- **Efficacy:** Partial responses were observed in 2 out of 14 patients evaluable for treatment response, indicating some anti-tumor activity [1] [2].

Scientific Rationale and Preclinical Profile

TAS0728 was designed as an oral, covalent, and highly selective HER2 inhibitor intended to avoid the toxicities associated with pan-HER inhibitors that also target EGFR (which often cause severe skin rash and diarrhea) [1] [2].

However, data from a supplier site suggests that **TAS0728** does inhibit other kinases. The table below shows its half-maximal inhibitory concentration (IC50) for various kinase targets, with a lower IC50 indicating greater potency [4].

Target Kinase	IC50 (nM)
BMX	4.9
HER4	8.5
HER2	13
BLK	31
JAK3	33
SLK	25
EGFR	65
LOK	86

This profile indicates that while **TAS0728** is potent against HER2, its activity against other kinases like EGFR could still contribute to the observed gastrointestinal toxicities.

Frequently Asked Questions for Researchers

Q1: Why did the TAS0728 clinical trial terminate, and what are the implications for future research?

The trial was terminated due to unacceptable toxicity during the dose-escalation phase. The occurrence of a fatal cardiac arrest, potentially treatment-related, and the high rate of severe diarrhea made the risk-benefit ratio unfavorable [1] [2]. Future research on similar compounds would require careful assessment of cardiac safety and strategies to manage severe gastrointestinal toxicity from an early stage.

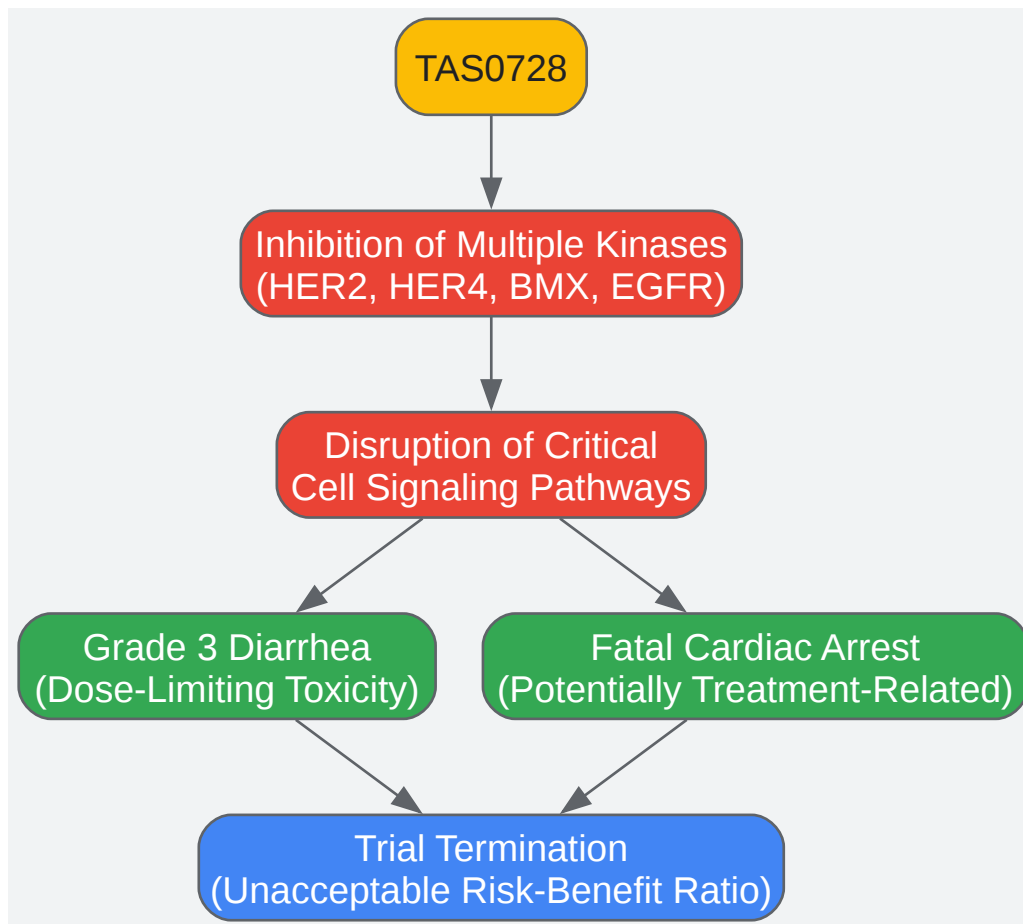
Q2: What was the intended patient population for the TAS0728 trial before its termination? The study aimed to enroll adults (≥ 18 years) with **advanced solid tumors harboring HER2 or HER3 aberrations**

(overexpression, amplification, or mutation) who had progressed on all standard therapies or for whom no standard therapy existed [1] [5]. Planned tumor types for later phases included urothelial cancer, biliary tract cancer, metastatic breast cancer, non-small cell lung cancer, and colorectal cancer [5].

Q3: Is TAS0728 truly a selective HER2 inhibitor? Preclinical data suggested high specificity for HER2 over wild-type EGFR [1] [2]. However, kinase profiling data shows **TAS0728** also potently inhibits other kinases like BMX and HER4, and has some activity against EGFR [4]. The observed Grade 3 diarrhea in the clinic is a toxicity commonly associated with EGFR inhibition.

Experimental Pathway & Toxicity Analysis

The relationship between the drug's mechanism of action and the observed clinical toxicities can be visualized in the following pathway. This illustrates the hypothesized chain of events from kinase inhibition to the adverse outcomes that halted the trial.



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To cite this document: Smolecule. [Clinical Trial Outcomes & Safety Findings]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544575#tas0728-patient-eligibility-refinement>]

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